molecular formula C13H18N2O3 B13865990 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide

4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide

Cat. No.: B13865990
M. Wt: 250.29 g/mol
InChI Key: GGAMNDUIVBJZKD-UHFFFAOYSA-N
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Description

4-(4-methoxyanilino)oxane-4-carboxamide is an organic compound with the molecular formula C13H17NO3 It is a derivative of aniline and oxane, characterized by the presence of a methoxy group attached to the aniline ring and a carboxamide group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyanilino)oxane-4-carboxamide typically involves the reaction of 4-methoxyaniline with oxane-4-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of 4-(4-methoxyanilino)oxane-4-carboxamide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyanilino)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(4-hydroxyanilino)oxane-4-carboxamide.

    Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of 4-(4-methoxyanilino)oxane-4-amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 4-(4-hydroxyanilino)oxane-4-carboxamide, while reduction of the carboxamide group produces 4-(4-methoxyanilino)oxane-4-amine.

Scientific Research Applications

4-(4-methoxyanilino)oxane-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-methoxyanilino)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

4-(4-methoxyanilino)oxane-4-carboxamide can be compared with other similar compounds, such as:

    4-(4-hydroxyanilino)oxane-4-carboxamide: This compound differs by the presence of a hydroxyl group instead of a methoxy group.

    4-(4-methoxyanilino)oxane-4-amine: This compound has an amine group instead of a carboxamide group.

    4-(4-chloroanilino)oxane-4-carboxamide: This compound has a chloro group instead of a methoxy group.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-(4-methoxyanilino)oxane-4-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)15-13(12(14)16)6-8-18-9-7-13/h2-5,15H,6-9H2,1H3,(H2,14,16)

InChI Key

GGAMNDUIVBJZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCOCC2)C(=O)N

Origin of Product

United States

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